4-nitrophenyl beta-D-galactofuranoside

Enzymology Substrate Specificity Glycobiology

4-Nitrophenyl β-D-galactofuranoside (pNP-β-D-Galf) is the gold-standard chromogenic substrate for the specific detection of β-D-galactofuranosidase (Galf-ase), an enzyme exclusive to pathogenic microorganisms and absent in mammals. Generic β-galactosidase substrates (e.g., X-Gal, pNP-β-Galp) target pyranose forms and will yield false negatives with Galf-ase. - Enables direct spectrophotometric quantification at 405-410 nm, releasing 4-nitrophenol upon hydrolysis. - Validated for determining kinetic parameters (Km, Vmax), high-throughput inhibitor screening, and fungal phenotypic assays. - Supplied with HPLC purity ≥98%, ensuring reliable and reproducible results for drug discovery and enzyme characterization.

Molecular Formula C₁₂H₁₅NO₈
Molecular Weight 301.25 g/mol
CAS No. 100645-45-2
Cat. No. B028251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitrophenyl beta-D-galactofuranoside
CAS100645-45-2
Synonyms4-nitrophenyl-beta-D-galactofuranoside
4-nitrophenylgalactofuranoside
4-NP-GF
Molecular FormulaC₁₂H₁₅NO₈
Molecular Weight301.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)C(CO)O)O)O
InChIInChI=1S/C12H15NO8/c14-5-8(15)11-9(16)10(17)12(21-11)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10-,11+,12-/m1/s1
InChIKeyRMQNVZDXEMOJCW-PZWNZHSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl beta-D-galactofuranoside Overview


4-Nitrophenyl beta-D-galactofuranoside (pNP-β-D-Galf) is a synthetic chromogenic substrate, classified as an aryl galactofuranoside, with the molecular formula C12H15NO8 and a molecular weight of 301.25 g/mol . It is specifically designed for the quantitative detection of β-D-galactofuranosidase (Galf-ase) activity, an enzyme of significant interest due to the exclusive presence of galactofuranose in pathogenic microorganisms and its absence in mammals . The compound releases a chromogenic 4-nitrophenol moiety upon enzymatic hydrolysis, allowing for direct spectrophotometric monitoring at 405-410 nm .

Workflow Quantitative enzyme assay with spectrophotometric detection at 405–410 nm
Selection Chromogenic substrate specific for β-D-galactofuranosidase
Use Context Pathogen glycobiology research; no cross-reactivity with pyranosidases

4-Nitrophenyl beta-D-galactofuranoside: Irreplaceable for Galf-ase


Generic β-galactosidase substrates, such as 4-nitrophenyl beta-D-galactopyranoside (pNP-β-Galp) or X-Gal, are structurally and functionally distinct, targeting the pyranose form of galactose, which is common in mammalian systems. β-D-Galactofuranosidases exhibit stringent substrate specificity, recognizing the five-membered furanose ring of Galf. Studies have unequivocally demonstrated that β-D-galactofuranosidases show no activity against pyranose-based substrates, including 4-nitrophenyl beta-D-galactopyranoside and 4-nitrophenyl beta-D-glucopyranoside [1]. Therefore, substituting pNP-β-D-Galf with a generic pyranoside substrate would yield false-negative results in Galf-ase assays and provide no meaningful data on the enzyme's specific catalytic activity. Furthermore, the biological relevance of Galf is tied to its unique furanose conformation, which is not recognized by standard β-galactosidases, making pNP-β-D-Galf an indispensable, non-substitutable tool for this specialized area of research [2].

Pyranoside substrates
4‑Nitrophenyl β‑D‑galactopyranoside and other pNP‑glycosides are not recognized by β‑D‑galactofuranosidases; may yield false‑negative results.
Furanose‑ring specificity
The enzyme’s active site requires the five‑membered furanose conformation; substitution with pyranoside substrates fails to support activity.
Biological relevance
Galactofuranose is absent in mammals; research findings depend on detecting furanose‑specific hydrolysis, which pyranoside substrates cannot report.

4-Nitrophenyl beta-D-galactofuranoside: Comparative Evidence


Exclusive Specificity for β-D-Galactofuranosidase

pNP-β-D-Galf demonstrates absolute, exclusive substrate specificity for the β-D-galactofuranosidase from Streptomyces sp. JHA19, showing zero detectable activity against a panel of 12 structurally related chromogenic substrates [1]. This stands in stark contrast to the broad-spectrum activity often observed with pyranoside substrates. For instance, in direct comparative assays, the same enzyme showed no activity towards 4-nitrophenyl beta-D-galactopyranoside (pNP-β-Galp), 4-nitrophenyl alpha-L-arabinofuranoside (pNP-α-L-Araf), and 10 other common pNP-glycosides, confirming its unique recognition of the furanose configuration [1].

Substrate specificity
Head-to-head
100% hydrolysis vs. 0% for 12 other pNP‑glycosides
Reports exclusive detection of Galf‑ase; eliminates false‑positive risk
Purified Galf‑ase (Streptomyces sp. JHA19); 410 nm detection
Enzymology Substrate Specificity Glycobiology

Km Determination for GH43 β-D-Galactofuranosidase

Kinetic characterization of a glycoside hydrolase family 43 (GH43) β-D-galactofuranosidase from the industrially relevant fungus Aspergillus niger yielded a Km of 17.9 ± 1.9 mM for pNP-β-D-Galf under optimal conditions (pH 5.0, 25°C) [1]. This quantitative parameter provides a direct benchmark for enzyme activity and affinity, essential for standardizing assays, comparing enzyme isoforms, and evaluating potential inhibitors. While direct head-to-head kinetic comparisons with pyranoside substrates are not possible due to zero activity [2], this Km value serves as a critical class-level differentiator, establishing the enzyme's affinity for its native furanose substrate configuration, which is not measurable with any pyranoside analog.

Km constant
Class-level
17.9 ± 1.9 mM
Supports enzyme affinity benchmarking; not measurable with pyranoside substrates
A. niger GH43 enzyme, pH 5.0, 25 °C
Enzyme Kinetics GH43 Hydrolase Michaelis-Menten

Essential HO-6 Group for Catalytic Activity

A comparative study using a modified analog, 4-nitrophenyl beta-D-fucofuranoside (a C-6 deoxy analog lacking the primary hydroxyl group), demonstrated that this compound is completely resistant to hydrolysis by the exo β-D-galactofuranosidase from Penicillium fellutanum, under conditions where pNP-β-D-Galf is readily cleaved [1]. This direct head-to-head comparison quantifies a key structural determinant for enzyme recognition: the presence of the hydroxyl group at the C-6 position is essential for catalysis. This finding validates pNP-β-D-Galf as the definitive, biologically relevant substrate for studying the enzyme's active site geometry and catalytic mechanism.

Structural requirement
Head-to-head
Hydrolyzed vs. no hydrolysis for C‑6 deoxy analog
Confirms HO‑6 group essential for catalysis; guides active‑site studies
Versus 4‑nitrophenyl β‑D‑fucofuranoside; P. fellutanum enzyme
Substrate Analog Enzyme Mechanism Structure-Activity Relationship

First Chromogenic Substrate for Galf-ase Research

Prior to the synthesis and introduction of pNP-β-D-Galf, studies on β-D-galactofuranosidases were limited to using methyl β-D-galactofuranoside as a substrate, which required tedious and less sensitive detection methods [1]. The development of pNP-β-D-Galf provided, for the first time, a chromogenic substrate that enabled direct, continuous spectrophotometric assays [2]. This advancement was instrumental in the first characterization of inhibitors for this enzyme class, including the evaluation of 1-thio-β-D-galactofuranosides as inhibitors of the P. fellutanum enzyme [3]. Without this substrate, quantitative inhibitor screening and mechanistic enzymology for this target class would not have been feasible.

Assay technology
Class-level
Enabled direct chromogenic detection vs. laborious indirect methods
Foundational tool; required for replicating published inhibitor and kinetic studies
Prior to pNP‑β‑D‑Galf, methyl β‑D‑galactofuranoside required indirect detection
Chromogenic Assay Enzyme Inhibitor Drug Discovery

4-Nitrophenyl beta-D-galactofuranoside Applications


Kinetic Characterization of Galf-ase

This is the primary application for pNP-β-D-Galf. For enzymologists characterizing a novel or recombinant β-D-galactofuranosidase (EC 3.2.1.146), this compound is the gold-standard substrate. It enables the determination of critical kinetic parameters such as Km (e.g., 17.9 ± 1.9 mM for the A. niger enzyme [1]) and Vmax (e.g., 70.6 ± 5.3 μmol min⁻¹ [1]), as well as optimal pH and temperature profiles. Its exclusive specificity ensures that the measured activity is solely due to the target Galf-ase and not contaminating glycosidases [2].

HTS for Galf-ase Inhibitors

Given the absence of galactofuranose in mammals, β-D-galactofuranosidase is a validated drug target for pathogenic bacteria, fungi, and protozoa. pNP-β-D-Galf is the essential chromogenic reporter substrate for developing and validating high-throughput screening (HTS) assays to identify small-molecule inhibitors. The release of 4-nitrophenol (yellow color, absorbance at 405-410 nm) provides a simple, quantitative, and automatable readout for compound library screening [1]. This application was pioneered using this substrate for the first evaluation of 1-thio-β-D-galactofuranosides as inhibitors [2].

Fungal Pathogen Detection via Galf-ase

The production of β-D-galactofuranosidase is a phenotypic marker for several fungal species, including Aspergillus and Penicillium spp. [1]. This substrate can be incorporated into selective agar media or used in liquid culture supernatant assays to rapidly and specifically detect the presence of Galf-ase activity. This provides a valuable tool for taxonomic studies, environmental monitoring, and clinical mycology research, differentiating species based on their ability to hydrolyze this specific furanoside [2].

Probing Galf-ase Active Site Topology

pNP-β-D-Galf serves as a reference standard for probing the structural requirements of the β-D-galactofuranosidase active site. Studies have shown that the C-6 hydroxyl group is essential for hydrolysis, as the 6-deoxy analog (4-nitrophenyl beta-D-fucofuranoside) is not a substrate [1]. This knowledge is crucial for rational drug design and for understanding the enzyme's mechanism. Researchers can use pNP-β-D-Galf as a baseline to compare the activity of synthesized analogs and gain deeper insight into substrate recognition.

Application
Selection Property
Validation Focus
Kinetic characterization
Furanose-specific chromogenic substrate
Verify exclusive Galf‑ase activity; no cross‑reactivity with pyranosidases
Inhibitor screening
Direct spectrophotometric readout (405–410 nm)
Validate assay linearity and Z′‑factor with purified enzyme
Research mycology phenotyping
Selective chromogenic detection of furanosidase activity
Confirm phenotype in culture supernatants; differentiate based on Galf‑ase production
Active‑site topology probing
Structural requirement (HO‑6 group)
Verify HO‑6 dependence using fucofuranoside analog comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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